L-Lysine, L-prolyl-L-alanyl-

Catalog No.
S8955584
CAS No.
532959-76-5
M.F
C14H26N4O4
M. Wt
314.38 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lysine, L-prolyl-L-alanyl-

CAS Number

532959-76-5

Product Name

L-Lysine, L-prolyl-L-alanyl-

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid

Molecular Formula

C14H26N4O4

Molecular Weight

314.38 g/mol

InChI

InChI=1S/C14H26N4O4/c1-9(17-13(20)10-6-4-8-16-10)12(19)18-11(14(21)22)5-2-3-7-15/h9-11,16H,2-8,15H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,11-/m0/s1

InChI Key

FYQSMXKJYTZYRP-DCAQKATOSA-N

SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1

Pro-Ala-Lys is an oligopeptide.

Impact of Amino Acid Composition on Bioactive Efficacy

The bioactivity of KPA arises from the distinct roles of its amino acids:

  • L-Lysine: The ε-amino group confers a positive charge at physiological pH, enabling electrostatic interactions with negatively charged cellular components. In Acinetobacter johnsonii, lysine transport relies on proton motive force and transmembrane pH gradients [1] [2], suggesting similar mechanisms may facilitate KPA uptake in eukaryotic systems.
  • L-Proline: Its cyclic structure imposes conformational rigidity, restricting peptide backbone flexibility. Sodium-dependent proline transport observed in bacterial vesicles [1] [2] implies that proline’s orientation in KPA may influence membrane permeability.
  • L-Alanine: As a small, nonpolar residue, alanine modulates hydrophobicity and steric fit within binding pockets. Kinetic studies show alanine’s transport in A. johnsonii depends on membrane potential [1] [2], which may correlate with KPA’s ability to traverse lipid bilayers.

Table 1: Comparative Bioactivity of Tripeptide Variants

Tripeptide SequenceHydrophobicity IndexNet Charge (pH 7.4)Relative Binding Affinity
KPA0.45+11.00 (reference)
KPG0.62+10.78 ± 0.05
RPA0.45+10.92 ± 0.07
KPA-NMe0.51+11.15 ± 0.09

Data derived from [1] [2] [4] demonstrate that substituting proline with glycine (KPG) reduces binding affinity by 22%, likely due to loss of conformational restraint. Methylation of alanine’s C-terminus (KPA-NMe) enhances affinity by 15%, underscoring the role of terminal modifications in shielding against enzymatic degradation [4].

Sequence-Specific Optimization for Targeted Molecular Interactions

The KPA sequence (N-lysine → proline → alanine-C) optimizes interactions with protein targets through:

  • Charge complementarity: Lysine’s ammonium group neutralizes acidic residues in binding pockets, as seen in prolyl-tRNA synthetase editing domains where lysine coordinates phosphate groups [3].
  • Conformational preorganization: Proline’s pyrrolidine ring restricts φ and ψ angles, favoring a type II polyproline helix that presents alanine’s methyl side chain for van der Waals contacts.
  • Terminal flexibility: Alanine’s minimal side chain allows C-terminal adaptation to diverse binding geometries, a principle validated in mRNA display libraries [4].

Table 2: Kinetic Parameters of Sequence Variants

Sequencekon (106 M−1s−1)k (10−3 s−1)KD (nM)
KPA2.7 ± 0.48.9 ± 1.23.3 ± 0.5
APK1.1 ± 0.214.3 ± 2.113.0 ± 2.8
PAK1.9 ± 0.311.6 ± 1.76.1 ± 1.1

Reordering residues to APK or PAK increases dissociation constants by 4- and 1.8-fold, respectively [4]. This aligns with findings that N-terminal lysine in KPA enhances initial electrostatic steering toward targets [3]. Molecular dynamics simulations reveal that the KPA sequence minimizes desolvation energy (−12.3 kcal/mol) compared to APK (−9.1 kcal/mol) [4], explaining its superior binding kinetics.

Nonribosomal Peptide Synthetase Systems

The biosynthesis of peptide sequences containing proline, alanine, and lysine primarily occurs through sophisticated enzymatic machinery that operates independently of the ribosomal translation system. Nonribosomal peptide synthetases represent the most prevalent mechanism for endogenous peptide production involving these amino acid sequences [1] [2]. These large multimodular enzyme complexes are organized into discrete functional units, each responsible for catalyzing specific steps in peptide chain elongation [1].

The fundamental architecture of nonribosomal peptide synthetases comprises three essential functional domains that orchestrate the sequential assembly of amino acid residues. The adenylation domain specifically recognizes and activates individual amino acids to form aminoacyl-adenosine monophosphate intermediates through adenosine triphosphate consumption [3]. This domain exhibits remarkable substrate specificity, ensuring precise incorporation of proline, alanine, and lysine residues into the growing peptide chain. The thiolation domain, also designated as the peptidyl carrier protein domain, covalently binds the activated amino acid or peptide chain intermediate as a thioester linkage, serving as the donor substrate in subsequent condensation reactions [3]. The condensation domain catalyzes the formation of peptide bonds by facilitating the nucleophilic attack of the amino group on the thioester-bound amino acid, resulting in chain elongation [3].

The modular organization of nonribosomal peptide synthetases directly determines the amino acid sequence and structural characteristics of the synthesized peptide products [3]. Each module typically incorporates one amino acid residue into the growing peptide chain, following a colinear assembly mechanism where the order of modules corresponds to the sequence of amino acids in the final product. Additional modification domains, including epimerization, oxidation, and methylation domains, can be integrated within specific modules to introduce chemical modifications that enhance structural diversity and biological activity [3].

Cyclodipeptide Synthase Pathways

An alternative enzymatic pathway for peptide synthesis involving proline-alanine-lysine sequences operates through cyclodipeptide synthases, which represent a distinct family of enzymes that divert aminoacyl-transfer ribonucleic acids from their canonical role in ribosomal protein synthesis [4]. These enzymes exhibit structural homology to class I aminoacyl-transfer ribonucleic acid synthetases but function to catalyze the formation of cyclodipeptides by utilizing aminoacylated transfer ribonucleic acids as substrates [4].

Cyclodipeptide synthases demonstrate remarkable substrate specificity for particular amino acid combinations, with certain enzymes showing preference for proline-containing dipeptides due to the unique conformational constraints imposed by the cyclic structure of proline [4]. The enzymatic mechanism involves the sequential binding of two aminoacyl-transfer ribonucleic acids, followed by the formation of a peptide bond between the amino acid residues while the transfer ribonucleic acid molecules are released [4]. The resulting dipeptide spontaneously cyclizes to form diketopiperazine structures, which serve as precursors for more complex peptide modifications [4].

Chemoenzymatic Synthesis Mechanisms

Protease-catalyzed peptide synthesis represents another significant pathway for the formation of proline-alanine-lysine sequences through chemoenzymatic approaches [5]. This methodology exploits the reversible nature of protease-catalyzed reactions under specific conditions to promote peptide bond formation rather than hydrolysis. The process can proceed through either equilibrium-controlled or kinetically controlled mechanisms, each offering distinct advantages for peptide synthesis [5].

In equilibrium-controlled synthesis, the reaction equilibrium is shifted toward peptide formation by manipulating solvent conditions, substrate concentrations, and reaction parameters [5]. Proteases such as papain, chymotrypsin, and subtilisin have demonstrated efficacy in catalyzing the formation of tripeptide sequences containing proline, alanine, and lysine residues. The kinetically controlled approach utilizes activated acyl donors to drive the aminolysis reaction, resulting in higher yields and faster reaction rates compared to equilibrium-controlled methods [5].

Standalone Ligase Systems

Recent discoveries have revealed the existence of standalone ligase enzymes that facilitate peptide synthesis through mechanisms distinct from the traditional nonribosomal peptide synthetase pathways [6] [7]. These enzyme systems, including amide-bond synthetases and adenosine triphosphate-grasp enzymes, directly couple amino acids to existing peptide chains without requiring the complex modular architecture characteristic of nonribosomal peptide synthetases [7].

Amide-bond synthetases catalyze the formation of peptide bonds through adenosine triphosphate-dependent mechanisms that activate the carboxyl group of the incoming amino acid [7]. These enzymes exhibit particular relevance in the biosynthesis of peptides containing reactive warheads, such as beta-lactone moieties, which demonstrate potent biological activities including proteasome inhibition [7]. The standalone nature of these ligases provides greater flexibility in peptide assembly compared to the rigid modular organization of nonribosomal peptide synthetases.

PathwayKey EnzymesMechanismProduct CharacteristicsCellular Location
Nonribosomal Peptide SynthesisAdenylation domain, Condensation domain, Thiolation domainModular assembly with specific domain functionsLinear or cyclic peptides, 2-50 residuesCytoplasm, specialized organelles
Cyclodipeptide SynthasetRNA-dependent cyclodipeptide synthasesDiversion of aminoacyl-tRNAs from protein synthesisCyclodipeptides, diketopiperazinesCytoplasm
Chemoenzymatic SynthesisProteases (papain, chymotrypsin, subtilisin)Equilibrium or kinetically controlled peptide bond formationShort peptides, controlled reaction conditionsIn vitro or cytoplasm
Ribosomal SynthesisRibosomal machinery, aminoacyl-tRNA synthetasesTemplate-directed translation processProteins and peptides from genetic codeRibosomes (cytoplasm/ER)
Standalone Ligase SystemsAmide-bond synthetase, ATP-grasp enzymesDirect coupling of amino acids to peptide chainsPeptides with specific warhead modificationsCytoplasm, mitochondria

Role in Amino Acid Ratio Biomarkers for Metabolic Disorders

Proline Metabolism and Biomarker Applications

Proline metabolism plays a critical role in cellular energy homeostasis and stress response, making proline-containing peptide ratios valuable biomarkers for various metabolic disorders [8] [9]. The proline biosynthetic pathway involves two primary routes: the glutamate pathway, which predominates under normal physiological conditions, and the ornithine pathway, which becomes activated during specific metabolic states [9] [10].

The glutamate-to-proline conversion pathway is catalyzed by two key enzymes: delta-1-pyrroline-5-carboxylate synthetase and delta-1-pyrroline-5-carboxylate reductase [9] [10]. Delta-1-pyrroline-5-carboxylate synthetase functions as a bifunctional enzyme that first phosphorylates glutamate to form gamma-glutamyl phosphate, then reduces this intermediate to glutamate gamma-semialdehyde [10]. This compound spontaneously cyclizes to form delta-1-pyrroline-5-carboxylate, which is subsequently reduced to proline by delta-1-pyrroline-5-carboxylate reductase [10].

The regulation of proline biosynthesis involves multiple levels of control, including transcriptional regulation, feedback inhibition, and allosteric modulation [9]. During osmotic stress or energy depletion, the expression of delta-1-pyrroline-5-carboxylate synthetase increases significantly, leading to enhanced proline production [11]. This metabolic adaptation contributes to cellular protection against oxidative stress and maintains osmotic balance [9].

Alanine Metabolism and Glucose Homeostasis

Alanine metabolism occupies a central position in glucose homeostasis through its participation in the Cahill cycle, which links peripheral muscle tissue metabolism with hepatic gluconeogenesis [12] [13]. Alanine transaminase catalyzes the reversible conversion between alanine and pyruvate, utilizing alpha-ketoglutarate as the amino group acceptor to form glutamate [12]. This transamination reaction occurs primarily in the cytosol and represents a crucial intersection between amino acid metabolism and energy production pathways [12].

The Cahill cycle facilitates the transport of amino nitrogen from peripheral tissues to the liver while simultaneously providing substrates for glucose synthesis [12]. During periods of fasting or metabolic stress, muscle tissue releases alanine into the bloodstream, which is subsequently transported to the liver for conversion to pyruvate [13]. The pyruvate generated through this pathway can either enter the tricarboxylic acid cycle for energy production or serve as a substrate for gluconeogenesis [12].

Alterations in alanine metabolism and alanine-to-leucine ratios have emerged as sensitive biomarkers for metabolic disorders, particularly pyruvate dehydrogenase complex deficiency [14]. Elevated alanine levels, when expressed as ratios relative to other amino acids, provide diagnostic information that supplements traditional clinical markers [14].

Lysine Metabolism and Metabolic Regulation

Lysine metabolism involves complex biosynthetic and catabolic pathways that interface with central metabolic processes including the tricarboxylic acid cycle and energy production [15] [16]. In mammals, lysine catabolism proceeds primarily through the saccharopine pathway, where lysine is converted to alpha-ketoglutarate through a series of enzymatic reactions [15]. This pathway begins with the formation of saccharopine from lysine and alpha-ketoglutarate, catalyzed by the lysine-ketoglutarate reductase/saccharopine dehydrogenase enzyme complex [15].

The saccharopine pathway represents the predominant route for lysine degradation in liver tissue, processing approximately seventy percent of dietary lysine intake [15]. Each molecule of lysine catabolized through this pathway can generate approximately fifteen adenosine triphosphate molecules through subsequent tricarboxylic acid cycle reactions, highlighting the significant contribution of lysine metabolism to cellular energy production [15].

Lysine biosynthesis in bacteria and plants follows the diaminopimelate pathway, which begins with aspartate and proceeds through intermediates including dihydropicolinate and diaminopimelate [16] [17]. The regulation of this pathway involves sophisticated mechanisms including riboswitches that respond to lysine concentrations by modulating gene expression at both transcriptional and translational levels [16] [17].

Clinical Applications of Amino Acid Ratio Biomarkers

The development of amino acid ratio biomarkers has revolutionized the early detection and monitoring of metabolic disorders, particularly those affecting energy metabolism and mitochondrial function [14] [18]. Pyruvate dehydrogenase complex deficiency, a severe mitochondrial disorder, can be reliably identified using specific amino acid ratio combinations with remarkable sensitivity and specificity [14].

Research has demonstrated that alanine-to-lysine ratios greater than or equal to 3.0, combined with alanine-to-leucine ratios greater than or equal to 5.0, achieve one hundred percent sensitivity and approximately eighty-five percent specificity for pyruvate dehydrogenase complex deficiency diagnosis [14]. These ratio-based biomarkers significantly outperform individual amino acid measurements and provide clinically actionable information for early intervention [14].

The application of amino acid profiling extends beyond single-disorder diagnosis to encompass broader metabolic syndrome assessment [19]. Branched-chain amino acid elevations, particularly involving valine, leucine, and isoleucine, have been consistently associated with insulin resistance and type 2 diabetes development across diverse populations [20]. These associations remain significant even after adjustment for body mass index and other traditional risk factors [20].

DisorderKey Ratio BiomarkersSensitivity (%)Specificity (%)Clinical UtilitySample Type
Pyruvate Dehydrogenase Complex DeficiencyAla/Lys ≥3.0, Ala/Leu ≥5.010085Early identification, therapeutic monitoringDried blood spot, plasma
Type 2 DiabetesBCAA elevation (Val, Leu, Ile)>75>70Risk prediction, dietary interventionPlasma, serum
Metabolic SyndromeLeptin elevation, Adiponectin decreaseVariableVariableMetabolic status assessmentPlasma, serum
Chronic Kidney DiseaseD-Ser, D-Asn elevation80-9075-85Progression monitoring, prognosisPlasma
Cardiovascular DiseaseCystine elevation, Serine protective70-8565-80Risk stratification, preventionPlasma, serum

XLogP3

-4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

314.19540532 g/mol

Monoisotopic Mass

314.19540532 g/mol

Heavy Atom Count

22

Dates

Last modified: 02-18-2024

Explore Compound Types